molecular formula C7H16FO2P B12746685 Soman (SPSC) CAS No. 24753-16-0

Soman (SPSC)

Cat. No.: B12746685
CAS No.: 24753-16-0
M. Wt: 182.17 g/mol
InChI Key: GRXKLBBBQUKJJZ-UPONEAKYSA-N
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Properties

CAS No.

24753-16-0

Molecular Formula

C7H16FO2P

Molecular Weight

182.17 g/mol

IUPAC Name

(3S)-3-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylbutane

InChI

InChI=1S/C7H16FO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3/t6-,11+/m0/s1

InChI Key

GRXKLBBBQUKJJZ-UPONEAKYSA-N

Isomeric SMILES

C[C@@H](C(C)(C)C)O[P@](=O)(C)F

Canonical SMILES

CC(C(C)(C)C)OP(=O)(C)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Soman undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Q & A

Basic: How to design controlled experiments for studying Soman's neurotoxic effects?

Methodological Answer:
Begin by defining independent variables (e.g., Soman dosage, exposure duration) and dependent variables (e.g., acetylcholinesterase inhibition, neuronal apoptosis). Use a randomized control group (e.g., saline-treated subjects) and blinded assessments to reduce bias. Incorporate dose-response curves to establish causality . For reproducibility, document all procedures in detail, including equipment calibration and environmental conditions (temperature, pH), as per organic chemistry reporting standards . Validate findings using orthogonal assays (e.g., ELISA and Western blot) to confirm neurotoxic markers .

Advanced: How to analyze contradictory data on Soman's metabolic pathways from different analytical techniques (e.g., LC-MS vs. NMR)?

Methodological Answer:
Apply triangulation by cross-referencing datasets with kinetic modeling or isotopic labeling to trace metabolic discrepancies. For example, LC-MS may detect transient intermediates missed by NMR due to sensitivity limits. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic errors . Reconcile contradictions by replicating experiments under standardized conditions and consulting computational simulations (e.g., molecular docking) to predict enzyme-binding affinities .

Basic: Best practices for conducting literature reviews to identify gaps in Soman research?

Methodological Answer:
Systematically search databases (PubMed, SciFinder) using Boolean operators (e.g., "Soman AND (neurotoxicity OR detoxification)"). Apply the PICO framework to filter studies by Population (e.g., animal models), Intervention (Soman exposure), Comparison (controls), and Outcomes (biomarkers) . Use citation-chaining tools (e.g., Connected Papers) to map seminal works and recent breakthroughs. Critically evaluate methodological limitations in existing studies (e.g., small sample sizes) to pinpoint underinvestigated areas .

Advanced: Methodologies for ensuring reproducibility in Soman's in vitro toxicity assays across laboratories?

Methodological Answer:
Standardize protocols using consensus guidelines (e.g., OECD Test No. 432 for cytotoxicity). Share raw data and metadata (e.g., cell line authentication, passage numbers) via repositories like Zenodo . Conduct inter-laboratory ring trials to assess variability in outcomes, adjusting for confounders like reagent batch differences. Implement quality controls such as positive/negative controls in each assay batch and blinded data analysis .

Basic: How to formulate a testable hypothesis on Soman's interaction with cholinesterase isoforms?

Methodological Answer:
Use the FINER criteria: Ensure the hypothesis is Feasible (e.g., measurable enzyme activity), Novel (e.g., unexplored isoform specificity), and Relevant (e.g., implications for antidote development). Structure the hypothesis using P-E/I-C-O: Population (human cholinesterases), Exposure (Soman concentration), Comparison (untreated enzyme), Outcome (kinetic parameters KmK_m, VmaxV_{max}) . Validate via in silico modeling (e.g., AutoDock) and in vitro activity assays .

Advanced: Addressing variability in reported LD50 values for Soman across rodent models (e.g., mice vs. rats)?

Methodological Answer:
Analyze interspecies differences in metabolic enzymes (e.g., carboxylesterase levels) using proteomic profiling. Conduct meta-analyses of historical LD50 data, adjusting for variables like administration route (iv vs. inhalation) and strain genetics . Use mixed-effects models to account for heterogeneity in experimental designs. Validate findings with cross-species pharmacokinetic modeling .

Basic: Effective survey design for collecting epidemiological data on Soman exposure in high-risk populations?

Methodological Answer:
Design closed-ended questions to quantify exposure frequency (e.g., Likert scales) and open-ended questions for qualitative insights (e.g., symptom descriptions). Pilot-test the survey to identify ambiguous phrasing . Ensure representativeness by stratifying sampling (e.g., occupation, geographic location) and using random digit dialing for recruitment . Validate responses against biomarkers (e.g., butyrylcholinesterase levels) to reduce recall bias .

Advanced: Integrating multi-omics data (transcriptomics, proteomics) to resolve conflicting findings on Soman's long-term neurocognitive effects?

Methodological Answer:
Apply systems biology approaches (e.g., weighted gene co-expression networks) to identify conserved pathways across omics layers. Use machine learning (e.g., random forests) to prioritize biomarkers with the highest predictive power for neurotoxicity . Validate through longitudinal studies in animal models, correlating omics signatures with behavioral outcomes (e.g., Morris water maze performance) .

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